molecular formula C17H18I2O2 B5162524 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)

1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)

Cat. No. B5162524
M. Wt: 508.13 g/mol
InChI Key: QTNZUKUJIGJGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene), also known as DIPEB, is a compound that belongs to the family of bis(aryl)iodonium salts. This compound has gained significant attention in the field of organic synthesis due to its unique properties, including its ability to act as a mild oxidant and a source of aryl radicals.

Mechanism of Action

The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) involves the transfer of an aryl group from the iodonium salt to the substrate, resulting in the formation of an aryl radical. This aryl radical can then undergo various reactions, such as addition, substitution, or coupling, to form the desired product. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) can also act as a mild oxidant, facilitating the oxidation of various substrates.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene). However, studies have shown that it is relatively non-toxic and has low environmental impact. It is important to note that 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) should only be used in a well-ventilated area and with appropriate safety measures.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) is its mildness, which allows for selective reactions and avoids over-oxidation of the substrate. It is also relatively easy to handle and has a long shelf life. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has some limitations, including its cost and limited availability. It is also sensitive to moisture and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in organic synthesis. One area of interest is the development of new synthetic methodologies using 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) as a reagent. Another area of research is the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in the synthesis of complex natural products and pharmaceuticals. Furthermore, there is potential for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in materials science, such as the synthesis of polymers and nanoparticles.
Conclusion:
In summary, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) is a compound with unique properties that make it a valuable reagent in organic synthesis. Its mildness, selectivity, and versatility make it a useful tool for the synthesis of various organic compounds. Although there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and has low environmental impact. The future directions for the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) in organic synthesis are promising, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) involves the reaction of 4-iodophenol with 1,5-dibromopentane in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with iodine and potassium hydroxide to obtain 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene). This method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has been extensively used in organic synthesis as a mild oxidant and a source of aryl radicals. It has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and materials. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene) has also been used in the development of new synthetic methodologies, such as the synthesis of aryl ethers and aryl sulfides.

properties

IUPAC Name

1-iodo-4-[5-(4-iodophenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18I2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNZUKUJIGJGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCOC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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